What are the properties of 5-Chloro-2-fluoro-4-methylaniline hydrochloride?
What are the properties of 5-Chloro-2-fluoro-4-methylaniline hydrochloride?
A-Technical-Guide-to-5-Chloro-2-fluoro-4-methylaniline-hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-4-methylaniline hydrochloride is a halogenated aromatic amine, a class of compounds that serve as versatile building blocks in modern synthetic chemistry.[1] Its trifunctionalized benzene ring—bearing chloro, fluoro, and methyl groups, along with a protonated amino function—offers a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[2]
Aniline derivatives are foundational structures in drug discovery, prized for their ability to interact with biological targets.[3][4] However, the aniline moiety can be susceptible to metabolic breakdown in the liver, sometimes leading to toxic metabolites.[5] The specific halogenation and methylation pattern of 5-Chloro-2-fluoro-4-methylaniline hydrochloride is designed to modulate these metabolic pathways, influence binding affinities, and enhance the overall pharmacological profile of the final active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling protocols, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The compound is systematically named according to IUPAC conventions, which precisely describe the location of each substituent on the aniline core.[1]
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Systematic Name : 5-Chloro-2-fluoro-4-methylaniline hydrochloride
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Parent Compound : 5-Chloro-2-fluoro-4-methylaniline
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CAS Number : 1263274-31-2[6]
The structure consists of a benzene ring substituted at position 1 with an amino group (protonated in the hydrochloride salt), a fluorine atom at position 2, a methyl group at position 4, and a chlorine atom at position 5. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and in certain reaction conditions.
Physicochemical Data
The physical and chemical properties of a synthetic intermediate are critical for process development, determining factors such as reaction solvent choice, purification methods, and storage conditions. The data for 5-Chloro-2-fluoro-4-methylaniline hydrochloride and its free base are summarized below.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference |
| Molecular Formula | C₇H₈Cl₂FN | C₇H₇ClFN | [6][9] |
| Molecular Weight | 196.05 g/mol | 159.59 g/mol | [7][9] |
| Physical Form | Solid (Typical) | Solid | [10] |
| Purity | >95% | >95% | [6][10] |
| Boiling Point | Not available | ~224-257 °C | [2][9] |
| Solubility | Enhanced solubility in polar solvents | Soluble in organic solvents (ethanol, ether, acetone), slightly soluble in water | [11] |
Note: Experimental data for the hydrochloride salt, such as melting and boiling points, are not widely published. The boiling point of the free base is provided as an estimate. The hydrochloride form is expected to have a higher melting point and greater solubility in aqueous media compared to the free base.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted anilines like 5-Chloro-2-fluoro-4-methylaniline typically involves a multi-step sequence. The causality behind the chosen synthetic route is to introduce the substituents in a specific order to control regioselectivity, avoiding the formation of unwanted isomers.
A plausible synthetic pathway starts with a readily available nitrotoluene derivative. The process involves electrophilic aromatic substitution reactions (halogenation) followed by the reduction of the nitro group to an amine.
Caption: Conceptual workflow for the synthesis of 5-Chloro-2-fluoro-4-methylaniline HCl.
Expertise & Causality :
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Nitro Group as a Director : The nitro group is a meta-director and strongly deactivating. Its presence and position are crucial for guiding the subsequent halogenation steps to the desired positions.
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Reduction Step : The reduction of the nitro group is typically the final step before salt formation. Catalytic hydrogenation (e.g., using Palladium on carbon) or chemical reduction (e.g., with hydrazine hydrate) are common methods.[12] This transformation is robust and high-yielding.
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Salt Formation : The conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid in a suitable organic solvent. This step not only improves handling characteristics but also serves as a final purification step, as the salt often precipitates with high purity.
Analytical Characterization Protocols
Ensuring the identity and purity of 5-Chloro-2-fluoro-4-methylaniline hydrochloride is paramount. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[13][14]
Standard Protocol: Purity Determination by RP-HPLC
This protocol is a self-validating system for assessing the purity of the target compound and detecting process-related impurities.
Objective : To quantify the purity of 5-Chloro-2-fluoro-4-methylaniline hydrochloride.
Instrumentation :
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HPLC system with UV or Photodiode Array (PDA) detector.
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
Reagents :
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference Standard (5-Chloro-2-fluoro-4-methylaniline hydrochloride, >99% purity)
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Sample to be analyzed
Methodology :
-
Mobile Phase Preparation : Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v).[15] Degas the mobile phase prior to use.
-
Standard Preparation : Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~1.0 mg/mL.
-
Sample Preparation : Prepare the sample to be analyzed in the same manner as the standard.
-
Chromatographic Conditions :
-
Analysis : Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).
Caption: Standard experimental workflow for HPLC purity analysis.
Applications in Drug Discovery and Development
Halogenated anilines are crucial starting materials in medicinal chemistry. The specific substitution pattern of 5-Chloro-2-fluoro-4-methylaniline hydrochloride is engineered to impart desirable properties to target molecules.
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Modulation of pKa : The electron-withdrawing effects of the fluorine and chlorine atoms lower the basicity (pKa) of the aniline nitrogen. This can be critical for tuning a drug candidate's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.
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Metabolic Blocking : The fluorine and chlorine atoms, particularly fluorine, can serve as "metabolic blockers." By placing a halogen at a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes, the metabolic stability and half-life of a drug can be significantly increased.[17]
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Fine-Tuning Pharmacological Properties : Substituting aniline moieties allows medicinal chemists to optimize a compound's properties, potentially enhancing bioavailability, solubility, or receptor selectivity.[3]
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Vector for Further Synthesis : The amino group is a versatile functional handle for building more complex structures through reactions like amide bond formation, sulfonylation, or reductive amination, making it a key intermediate for creating libraries of compounds for screening.
Safety, Handling, and Storage
Hazard Identification
Based on related compounds, 5-Chloro-2-fluoro-4-methylaniline hydrochloride should be considered hazardous.
| Hazard Class | GHS Classification | Pictogram |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | ☠️ or ❗ |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | ❗ |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | ❗ |
| Carcinogenicity | May be suspected of causing cancer | हेल्थ हज़ार्ड |
Disclaimer: This table is based on data for structurally related aniline derivatives and should be used for guidance only.[18][20][21][22] A substance-specific risk assessment must be performed before handling.
Recommended Handling and PPE
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[18] Ensure eyewash stations and safety showers are readily accessible.[19]
-
Personal Protective Equipment (PPE) :
First Aid and Exposure Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[18][20]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[18]
-
In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[20][21]
Storage and Disposal
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Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[18] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]
-
Disposal : Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow to enter drains or the environment.
Conclusion
5-Chloro-2-fluoro-4-methylaniline hydrochloride is a highly functionalized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other high-value chemical products. Its unique substitution pattern provides chemists with a tool to modulate the electronic and metabolic properties of target molecules. A thorough understanding of its physicochemical properties, analytical characterization, and stringent adherence to safety protocols are essential for its effective and safe utilization in research and development.
References
- CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. CPAchem.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methylaniline. Fisher Scientific.
-
Hao, L., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central (PMC) - NIH. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
-
Oberhaensli, T., et al. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. PubMed. Retrieved from [Link]
- Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylaniline. Thermo Fisher Scientific.
- Sigma-Aldrich Inc. (2026).
-
Thoreauchem. (n.d.). 5-chloro-2-fluoro-4-methylaniline hydrochloride-1263274-31-2. Thoreauchem. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Capot Chemical. (2013).
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]
-
ACS Publications. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition. Chemical Research in Toxicology. Retrieved from [Link]
-
BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. cresset-group.com [cresset-group.com]
- 4. biopartner.co.uk [biopartner.co.uk]
- 5. news.umich.edu [news.umich.edu]
- 6. 5-chloro-2-fluoro-4-methylaniline hydrochloride-1263274-31-2 - Thoreauchem [thoreauchem.com]
- 7. 5-Chloro-2-fluoro-4-methylaniline hydrochloride [cymitquimica.com]
- 8. CAS: 1263274-31-2 | CymitQuimica [cymitquimica.com]
- 9. biosynth.com [biosynth.com]
- 10. 5-Chloro-4-fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 5-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatogram Detail [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. bg.cpachem.com [bg.cpachem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. capotchem.com [capotchem.com]
